molecular formula C20H21N5O5S B3012423 Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate CAS No. 577997-37-6

Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

Cat. No. B3012423
CAS RN: 577997-37-6
M. Wt: 443.48
InChI Key: IFKGTYIVRQKTDN-UHFFFAOYSA-N
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Description

The compound Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate is a complex organic molecule that likely contains a triazole moiety, which is a five-membered heterocyclic compound containing three nitrogen atoms. This structure suggests potential biological activity, as triazole derivatives are often explored for their pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the synthesis and analysis of similar compounds with triazole rings are discussed, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to the core structure. While the provided papers do not detail the synthesis of the exact compound, they do describe related synthetic methods. For instance, Paper outlines the synthesis of various heterocyclic compounds, including pyrroles and pyranones, from methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate. This suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound, with appropriate modifications to introduce the triazole and benzoate groups.

Molecular Structure Analysis

The molecular structure of compounds containing triazole rings can be analyzed using various spectroscopic techniques. Paper discusses the FT-IR, HOMO-LUMO, NBO, and MEP analysis of a triazole-thione compound. These analyses provide information on the vibrational frequencies, electronic properties, and potential reactive sites of the molecule. For the compound , similar analyses would likely reveal the electronic distribution across the molecule and identify regions of high electron density that could be susceptible to nucleophilic attack, such as the triazole nitrogen atoms or the thione sulfur atom.

Chemical Reactions Analysis

Triazole-containing compounds can participate in a variety of chemical reactions, often acting as ligands or as reactants in the formation of more complex structures. The reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups. Although the provided papers do not discuss the chemical reactions of the exact compound, they do provide insights into the reactivity of related structures. For example, the triazole nitrogen atoms and thione sulfur atom in the compound studied in Paper are identified as key sites for bonding, which could also be relevant for the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of dimethoxyphenyl and triazole groups in the compound suggests that it may have moderate polarity, influencing its solubility in various solvents. The papers provided do not offer specific data on the physical and chemical properties of this compound, but the methodologies used in these studies, such as computational chemistry techniques and molecular docking, could be applied to predict these properties for the compound .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into compounds related to "Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate" often involves the synthesis of heterocyclic systems, which are pivotal in medicinal chemistry and materials science. For example, studies on similar compounds have demonstrated methodologies for creating fused heterocyclic systems, such as pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, through reactions with N- and C-nucleophiles. These processes are critical for developing new pharmaceuticals and materials with novel properties (Selič & Stanovnik, 1997).

Photochemical Properties and Applications

Compounds within this chemical family have been explored for their photochemical properties, such as in the context of nitroxide-mediated photopolymerization. An example includes the development of a new alkoxyamine bearing a chromophore group, which decomposes under UV irradiation to generate radicals, facilitating polymerization processes. This application is significant in the field of polymer chemistry, where controlled polymerization techniques are essential for creating materials with specific characteristics (Guillaneuf et al., 2010).

properties

IUPAC Name

methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S/c1-28-15-9-6-13(10-16(15)29-2)18-23-24-20(25(18)21)31-11-17(26)22-14-7-4-12(5-8-14)19(27)30-3/h4-10H,11,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKGTYIVRQKTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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